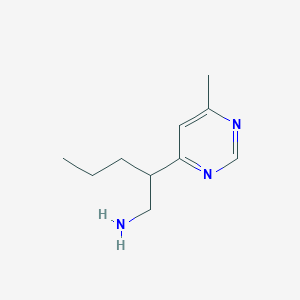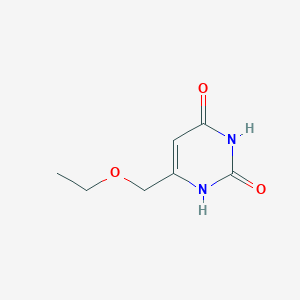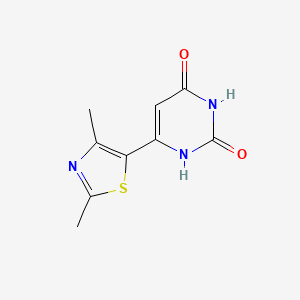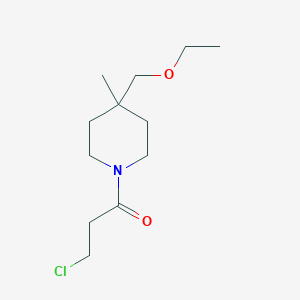
3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a synthetic compound used in a variety of scientific experiments and applications. It is a colorless, water-soluble crystalline solid with a molecular weight of 207.6 g/mol. It is also known as 3-chloro-4-(ethoxymethyl)-4-methylpiperidine, or CEMMP for short. The compound has been studied for its potential use in a variety of scientific applications, such as drug delivery, chemical synthesis, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Compounds related to 3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one have been synthesized and studied for their chemical properties and potential as intermediates in the synthesis of more complex molecules. For example, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine have been prepared and tested for their analgesic properties, showcasing the utility of such compounds in drug development (Rádl et al., 2010).
Catalytic Applications
- Certain compounds with similar functionalities have been used in catalysis, demonstrating their role in facilitating chemical reactions. An example includes the use of recyclable hypervalent Iodine(III) reagent in a TEMPO-catalyzed alcohol oxidation system, which represents an environmentally benign method for converting alcohols to carbonyl compounds (Li & Zhang, 2009).
Antimicrobial and Antiradical Activity
- Some structurally related compounds have been synthesized and evaluated for their antimicrobial and antiradical activities. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones showed potential in this area, although their activities were found to be lower in comparison to certain beta blockers, highlighting the importance of structural modifications in enhancing biological activity (Čižmáriková et al., 2020).
Structural Studies
- X-ray crystallography and computational studies have been conducted on similar compounds to understand their molecular structures and potential interactions with biological targets. Such studies provide foundational knowledge for designing more effective drugs (Nycz et al., 2011).
Propriétés
IUPAC Name |
3-chloro-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-16-10-12(2)5-8-14(9-6-12)11(15)4-7-13/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKZROLPVAGVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)
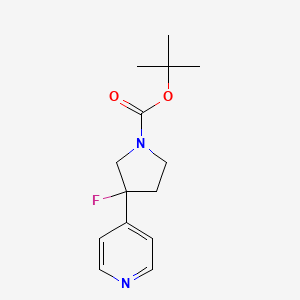

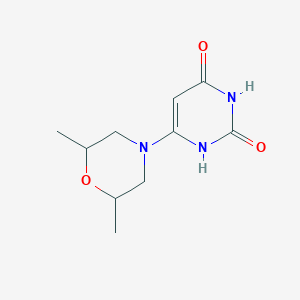


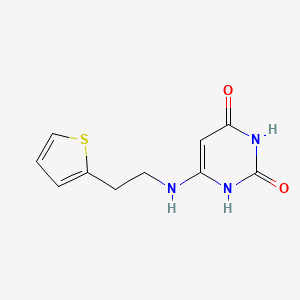
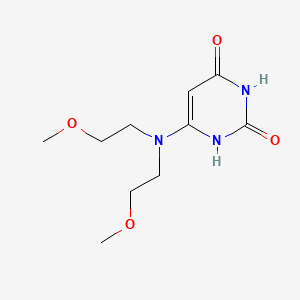

![2-(3-oxo-5,6-dihydro-3H-pyrano[3,4-c]pyridazin-2(8H)-yl)acetic acid](/img/structure/B1479281.png)
